molecular formula C24H22O12 B8209484 6''-O-Malonyldaidzin

6''-O-Malonyldaidzin

Cat. No.: B8209484
M. Wt: 502.4 g/mol
InChI Key: MTXMHWSVSZKYBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6’‘-O-Malonyldaidzin is a malonylated isoflavone predominantly found in soybean seeds. Isoflavones are a class of naturally occurring organic compounds related to flavonoids, which are known for their diverse biological activities. 6’'-O-Malonyldaidzin is formed by the malonylation of daidzin, an isoflavone glucoside. This compound is of significant interest due to its potential health benefits and its role in plant physiology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6’‘-O-Malonyldaidzin involves the enzymatic malonylation of daidzin. This process is catalyzed by malonyl-CoA:isoflavone 7-O-glucoside 6’‘-O-malonyltransferase, an enzyme that transfers the malonyl group from malonyl-CoA to the 6’'-hydroxyl group of daidzin .

Industrial Production Methods: In an industrial setting, the production of 6’'-O-Malonyldaidzin can be achieved through the overexpression of the relevant malonyltransferase genes in genetically modified soybean plants. This biotechnological approach ensures a higher yield of the compound by enhancing the natural biosynthetic pathway .

Chemical Reactions Analysis

Types of Reactions: 6’'-O-Malonyldaidzin undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Major Products: The primary products formed from these reactions include daidzin, daidzein, and various glycosylated derivatives .

Scientific Research Applications

6’'-O-Malonyldaidzin has a wide range of applications in scientific research:

Mechanism of Action

The biological effects of 6’'-O-Malonyldaidzin are primarily mediated through its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

6’'-O-Malonyldaidzin is unique among isoflavones due to its specific malonylation, which enhances its solubility and stability. Similar compounds include:

These compounds share structural similarities but differ in their biological activities and stability profiles, highlighting the unique properties of 6’'-O-Malonyldaidzin.

Properties

IUPAC Name

3-oxo-3-[[3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O12/c25-12-3-1-11(2-4-12)15-9-33-16-7-13(5-6-14(16)20(15)29)35-24-23(32)22(31)21(30)17(36-24)10-34-19(28)8-18(26)27/h1-7,9,17,21-25,30-32H,8,10H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXMHWSVSZKYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6''-O-Malonyldaidzin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

124590-31-4
Record name 6''-O-Malonyldaidzin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

168 °C
Record name 6''-O-Malonyldaidzin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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